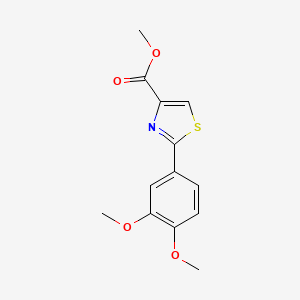

Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the thiazole ring . The final step involves esterification with methanol in the presence of an acid catalyst to produce the methyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

化学反応の分析

Multi-Component Reactions

Thiazole derivatives often participate in multi-component reactions to form complex heterocycles. For example, aminothiazole derivatives react with substituted benzaldehydes and malononitrile to yield pyran derivatives (Scheme 4 in ). While this specific reaction involves 2-aminothiazoles, analogous pathways may apply to Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate, particularly in forming fused heterocyclic systems.

Esterification

The carboxylate group (-COOCH₃) can undergo esterification with alcohols under acidic or basic conditions, forming esters. This reaction is critical for modifying solubility or enabling further synthetic steps.

Amidation

Reaction with amines converts the carboxylate to amides, altering biological activity. For instance, thiazole carboxamides (e.g., MMH2 in ) exhibit potent anticancer effects, suggesting that amide derivatives of this compound may retain or enhance bioactivity.

Nucleophilic Substitution

The thiazole ring’s nitrogen and sulfur atoms create electron-deficient sites, enabling nucleophilic substitution. While the target compound lacks a leaving group at the 2-position (occupied by the 3,4-dimethoxyphenyl group), substitution at other positions (e.g., 5-position) may occur under specific conditions.

SAR-Driven Modifications

Structure-activity relationship (SAR) studies highlight the impact of substituents:

-

Electronegative groups (e.g., Cl) enhance anticancer activity by modulating electron distribution .

-

Lipophilic substituents (e.g., tert-butylphenyl in MMH2) improve cell membrane permeability, increasing cytotoxicity .

| Substituent | Effect on Activity | Example Compound |

|---|---|---|

| tert-Butylphenyl | Increased lipophilicity/cytotoxicity | MMH2 |

| Cl group | Enhanced anticancer activity | Compound 34 |

Anticancer Activity

Cytotoxicity studies on thiazole derivatives reveal that substituents like tert-butylphenyl (MMH2) drastically reduce cell viability (≤6.79% across cancer lines at 50 µM) compared to 5-fluorouracil (≤22.99%) . This suggests that structural modifications via substitution or amidation could optimize anticancer properties.

Neuroprotective Potential

MMH5, a thiazole derivative, shows high safety (cell viability >85.44%) at neuroprotective doses, indicating that reaction pathways preserving the thiazole core while introducing non-toxic substituents are critical for therapeutic applications .

Key Reaction Parameters

-

Temperature/Conditions : Multi-component reactions often require refluxing in polar solvents (e.g., ethanol) .

-

Analytical Techniques : TLC, HPLC, and NMR are used to monitor reaction progress and confirm products.

Challenges and Opportunities

-

Selectivity : Substitution reactions on thiazole rings may require directing groups to avoid over-reactivity.

-

Scalability : Esterification/amidation reactions are scalable, making them favorable for large-scale synthesis.

科学的研究の応用

Potential Biological Activities

Preliminary studies suggest that methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate may possess various biological activities:

- Further research is necessary to elucidate the specific mechanisms of action and therapeutic potentials of this compound.

Thiazole Derivatives as Modulators of GluA2 AMPA Receptors

Thiazole derivatives, including 2-(3,4-Dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-4-methylthiazole-5-carboxamide (MMH4), have been investigated for their impact on GluA2 AMPA receptors .

Cytotoxicity Assessments

Cytotoxicity assessments were conducted on thiazole derivatives to ensure their safe use at concentrations approximating the effective dose of 15 µM on the GluA2 receptor .

- MMH2 : N-(4-(tert-butyl)phenyl)-2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxamide displayed remarkable cytotoxicity, with cell viability values falling below 6.79% for all cancer cell lines and at 17.52% for the normal cell line (LX-2) at 50 µM concentration, in comparison with positive-control anticancer drug 5-fluorouracil cell viability values falling below 22.99% for all cancer cell lines and at 10.17% for the normal cell line (LX-2) at the same concentration . The presence of the tert-butyl substituent on the phenyl ring enhances the compound’s lipophilicity, facilitating its easy cell membrane penetration and interaction with intracellular targets, which may contribute to its anticancer activities .

- MMH5 : Displayed cell viability percentages surpassing 85.44% across all cancer and normal cell lines, affirming its safety for use as a neuroprotective agent on the AMPA receptor .

Thiazole: A Versatile Standalone Moiety

Thiazoles are a versatile moiety that contribute to the development of treatment drugs and compounds in clinical trials .

- Compound 34 proved to be the most active agent, with the presence of an electronegative Cl group being essential to elicit antiproliferative activity .

- Compounds 35a and 35b revealed the most promising anticancer activity, likely due to the presence of a thiazolin-4-one ring system substituted at the fifth position with ethyl carboxylate (35a ) and a pyrazole moiety at the fifth position of the thiazole ring (35b ) .

- Compound 36 was the most potent CA-III inhibitor, with the presence of a free amino group at the 2- position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold being essential for anti-CA-III activity .

Thiazole-4-carboxylic acid esters and thioesters

作用機序

The mechanism of action of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways, reducing inflammation .

類似化合物との比較

Similar Compounds

Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: Another thiazole derivative with similar biological activities.

2-(1′H-Indole-3′-carbonyl)thiazole-4-carboxylic acid methyl ester: Known for its antimicrobial properties.

Uniqueness

Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is unique due to the presence of the 3,4-dimethoxyphenyl group, which enhances its biological activity and specificity compared to other thiazole derivatives .

生物活性

Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate is a synthetic compound characterized by its thiazole ring and various functional groups, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O4S, with a molecular weight of approximately 265.30 g/mol. Its structure includes:

- Thiazole ring : A five-membered heterocyclic structure that is crucial for its biological activity.

- Methyl ester group : Enhances lipophilicity and bioavailability.

- Dimethoxyphenyl substituent : Potentially increases the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of thiazole derivatives, including this compound, against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies have shown that similar thiazole compounds exhibit significant cytotoxicity against melanoma and prostate cancer cells. The IC50 values for these compounds often fall within the low nanomolar range, indicating potent anticancer activity .

- Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division . This action leads to apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory properties . Similar compounds have demonstrated the ability to reduce inflammatory markers in vitro and in vivo models.

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, thiazole derivatives have been explored for:

- Antimicrobial Activity : Some derivatives show promising results against bacterial strains and fungi .

- CNS Activity : Certain thiazole compounds have been investigated for their potential as modulators of AMPA receptors in the central nervous system .

Table of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring, dimethoxy group | Anticancer, anti-inflammatory |

| Ethyl 4-methyl-2-phenylthiazole-5-carboxylate | Thiazole ring, ethyl ester | Antimicrobial |

| Methyl 2-amino-5-benzylthiazole | Thiazole ring, amino group | Anticancer |

Specific Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on various thiazole derivatives showed that this compound exhibited a significant reduction in cell viability across multiple cancer cell lines. The viability percentage dropped below 20% at a concentration of 50 µM when compared to standard anticancer agents like 5-fluorouracil .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole ring and substituents significantly affect biological activity. For example:

特性

分子式 |

C13H13NO4S |

|---|---|

分子量 |

279.31 g/mol |

IUPAC名 |

methyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C13H13NO4S/c1-16-10-5-4-8(6-11(10)17-2)12-14-9(7-19-12)13(15)18-3/h4-7H,1-3H3 |

InChIキー |

ZROKURDJNCBHLE-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。